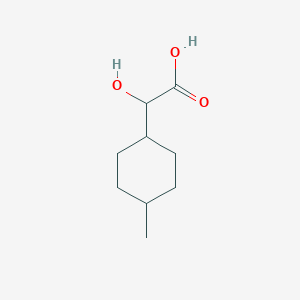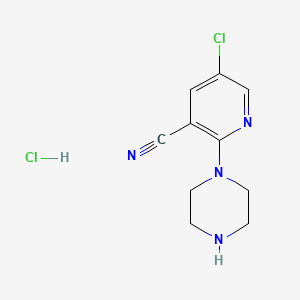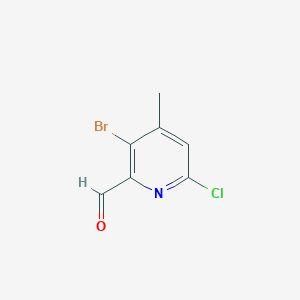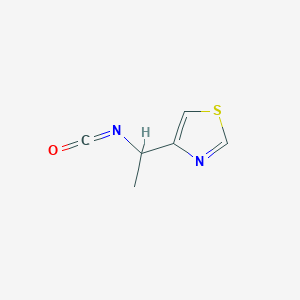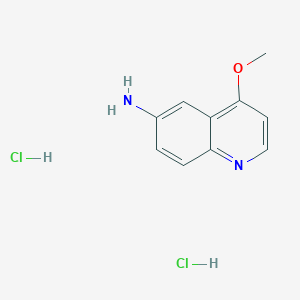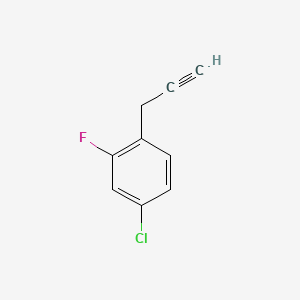
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine is a chemical compound with the molecular formula C16H21N It is a structurally unique amine that features a naphthalene ring substituted with a methyl group and a butan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the hydroamination of olefins with nitroarenes. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and development . The process involves precise control of reaction conditions, including temperature, pressure, and the use of specific reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthalene derivatives, while reduction could produce amine derivatives with altered functional groups.
科学研究应用
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in biological studies, including enzyme interactions and receptor binding assays.
Medicine: Its potential therapeutic properties are being explored in drug development, particularly for conditions that may benefit from its unique amine structure.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its distinctive chemical properties.
作用机制
The exact mechanism of action for 3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine is not well-documented. it is believed to interact with molecular targets and pathways similar to other amine compounds. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
3-Methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a butan-1-amine chain. This combination of features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H21N |
|---|---|
分子量 |
227.34 g/mol |
IUPAC 名称 |
3-methyl-3-(4-methylnaphthalen-1-yl)butan-1-amine |
InChI |
InChI=1S/C16H21N/c1-12-8-9-15(16(2,3)10-11-17)14-7-5-4-6-13(12)14/h4-9H,10-11,17H2,1-3H3 |
InChI 键 |
MRNHEDMBWNNEBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)(C)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
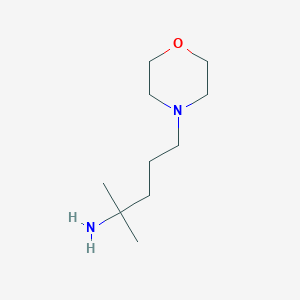
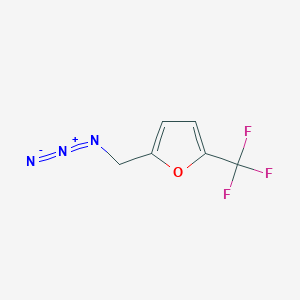
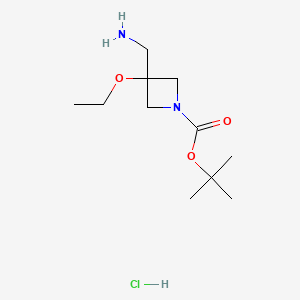

![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
